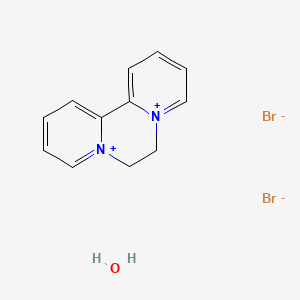

Diquat dibromide monohydrate

描述

敌草快二溴化物水合物是一种非选择性触杀型除草剂,广泛用于杂草控制。它是一种联吡啶化合物,以其淡黄色的结晶形态为特征。 敌草快二溴化物水合物易溶于水,并以其快速脱水植物组织的作用而闻名 .

准备方法

合成路线和反应条件: 敌草快二溴化物水合物通过在合适的溶剂存在下,2,2’-联吡啶与溴反应合成。该反应通常涉及以下步骤:

- 将 2,2’-联吡啶溶解在诸如乙腈之类的溶剂中。

- 在受控温度条件下将溴添加到溶液中。

- 分离和纯化所得的敌草快二溴化物水合物晶体。

工业生产方法: 在工业环境中,敌草快二溴化物水合物的生产涉及大型反应器,其中反应条件得到精心控制,以确保高产率和纯度。该过程包括:

- 将 2,2’-联吡啶和溴连续送入反应器。

- 维持最佳温度和压力条件。

- 使用结晶技术获得纯敌草快二溴化物水合物。

化学反应分析

Redox Reactions and Radical Formation

Diquat dibromide undergoes one-electron reduction to form a free radical intermediate, a process critical to its herbicidal and toxicological mechanisms:

This redox cycling generates reactive oxygen species (ROS), including superoxide (O₂⁻●) and hydroxyl radicals (HO●) via Fenton reactions involving Fe²⁺ . The radical intermediate is short-lived (<1 μs) but drives oxidative damage in biological systems .

Thermal Decomposition

At elevated temperatures, diquat dibromide decomposes into hazardous byproducts:

| Temperature | Products | Notes | References |

|---|---|---|---|

| 335°C | Nitrogen oxides (NOₓ), hydrogen bromide (HBr) | Toxic fumes; exothermic reaction |

Decomposition occurs without melting , as the compound sublimes before reaching its melting point .

Hydrolysis Stability

Diquat dibromide exhibits high hydrolytic stability across pH ranges:

| pH | Temperature | Half-Life (DT₅₀) | Notes | References |

|---|---|---|---|---|

| 5–9 | 25°C | >30 days | <10% degradation | |

| 7 | 50°C | 5 days | No significant degradation |

Photodegradation

UV light accelerates degradation in aquatic environments:

| Light Source | DT₅₀ (Days) | Primary Pathway | References |

|---|---|---|---|

| Simulated sunlight | 1.3 | Photooxidation to polar metabolites | |

| Natural sunlight | 74 | First-order kinetics |

Photolysis products include 6-hydroxy-diquat and 2,2'-bipyridyl derivatives .

In Mammalian Systems

-

Metabolism : Rats excreted >90% of ingested diquat unchanged in urine, with minimal hepatic metabolism .

-

ROS Generation : Subcutaneous administration in ducks induced oxidative stress, depleting glutathione (GSH) and increasing lipid peroxidation .

In Aquatic Systems

-

Algaecidal Action : At 0.5 mg/L, diquat suppressed Microcystis aeruginosa regrowth for 70 hours via membrane disruption and ROS overproduction .

Environmental Fate

Impurities and Byproducts

-

Ethylene dibromide (EDB) : A carcinogenic trace impurity (<10 ppb) from synthesis .

-

2,2'-Bipyridyl : Degradation byproduct regulated to ≤0.25% in technical formulations .

This synthesis underscores diquat dibromide’s reactivity through redox cycling, environmental persistence, and context-dependent toxicity. Standardized handling protocols are essential to mitigate risks from its decomposition products and impurities.

科学研究应用

Agricultural Uses

Desiccation of Crops

Diquat is widely used as a desiccant for various crops, including potatoes and oilseed rape. Its application accelerates the drying process, thereby reducing moisture content before harvest. This is particularly beneficial in enhancing crop quality and facilitating easier harvesting .

Weed Control

As a non-selective herbicide, diquat effectively controls a range of weeds in agricultural settings. It is registered for use in various formulations that target both terrestrial and aquatic weeds, making it valuable in managing invasive species .

Environmental Applications

Aquatic Weed Management

Diquat dibromide is utilized to manage harmful algal blooms (HABs) in freshwater systems. Research indicates its efficacy against cyanobacteria such as Microcystis aeruginosa and Aphanizomenon flos-aquae. In laboratory studies, diquat demonstrated significant reductions in chlorophyll-a concentrations, indicating effective control of these problematic algal species .

Algaecide Effectiveness

In comparative studies with other algaecides like copper sulfate and potassium permanganate, diquat achieved similar suppression of algal growth in shorter time frames. This rapid action underscores its potential as an effective short-term solution for managing cyanobacterial blooms .

Toxicological Studies

Safety Assessments

Toxicological evaluations have highlighted potential adverse effects associated with diquat exposure, including developmental toxicity in animal models. Studies report cataract formation in dogs and rats following chronic exposure . The estimated no-effect levels (NOEL) for various endpoints have been established to assess human exposure risks, particularly through dermal contact or inhalation during application .

Table 1: Summary of Diquat Dibromide Monohydrate Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Agriculture | Desiccation of potato and oilseed rape | Reduces moisture content for improved harvest |

| Weed control | Non-selective herbicide effective against various weeds | |

| Environmental | Aquatic weed management | Effective against harmful algal blooms |

| Algaecide | Rapid suppression of cyanobacterial growth |

Table 2: Toxicological Findings

| Study Focus | Findings | NOEL (mg/kg) |

|---|---|---|

| Cataracts in animals | Chronic exposure leads to cataract formation | Dog: 3.3 mg/kg; Rat: 9.5 mg/kg/day |

| Developmental effects | Potential for developmental anomalies | Rabbit: <1.0 mg/kg |

Case Studies

Case Study 1: Efficacy Against Cyanobacteria

A study conducted at the American University of Beirut evaluated diquat's effectiveness against Microcystis aeruginosa. The results indicated that concentrations as low as 0.5 mg/L were sufficient to achieve significant reductions in algal biomass within 48 hours, outperforming traditional methods like copper sulfate .

Case Study 2: Agricultural Application Review

The Australian Pesticides and Veterinary Medicines Authority (APVMA) reviewed diquat's agricultural applications, confirming its effectiveness as a desiccant while emphasizing the need for careful management due to potential toxicity concerns. The review concluded that diquat remains an essential tool for crop management when used responsibly .

作用机制

敌草快二溴化物水合物通过干扰光合作用发挥除草作用。它通过将电子从光系统 I 转移,导致产生活性氧物种起作用。 这些活性氧物种会导致细胞膜和叶绿素的氧化损伤,从而导致植物组织脱水和死亡 .

类似化合物:

百草枯: 另一种联吡啶除草剂,其作用机制类似,但毒性更高。

草甘膦: 一种广谱除草剂,抑制氨基酸合成,其作用较慢,在环境中的持久性较低。

敌草快二溴化物水合物的独特性:

快速作用: 敌草快二溴化物水合物作用迅速,在几天内就会产生明显的效果。

敌草快二溴化物水合物以其快速作用和控制各种杂草的有效性而著称,使其成为农业和杂草管理中的一种有价值的工具。

相似化合物的比较

Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.

Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its slower action and lower persistence in the environment.

Uniqueness of Diquat Dibromide Hydrate:

Rapid Action: Diquat dibromide hydrate acts quickly, causing visible effects within a few days.

Persistence: It has a high level of persistence in soil, which can impact future plant growth and the surrounding ecosystem

Diquat dibromide hydrate stands out due to its rapid action and effectiveness in controlling a wide range of weeds, making it a valuable tool in agriculture and weed management.

生物活性

Diquat dibromide monohydrate is a contact herbicide widely used for controlling aquatic weeds and algae. Its biological activity is characterized by its mode of action, toxicological effects, and its impact on both target and non-target organisms. This article summarizes the current understanding of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C12H12Br2N2·H2O

- Molar Mass : 346.05 g/mol

- Solubility : Highly soluble in water (718 g/L at 20°C) .

Mode of Action

Diquat acts primarily as a herbicide by inhibiting photosynthesis. It accepts an electron from photosystem I in light-exposed plants, leading to the formation of reactive oxygen species (ROS), which cause cellular damage and ultimately plant death. The regeneration of the diquat dication allows it to continuously disrupt the photosynthetic process .

Pharmacokinetics

Diquat exhibits specific pharmacokinetic properties that influence its biological activity:

- Absorption : Approximately 10% of orally administered diquat is absorbed in rats, with minimal absorption through human skin (0.3% unoccluded) .

- Excretion : The majority (approximately 61.7%) of diquat is excreted unchanged in urine within five days post-administration .

- Half-life : In humans, the half-life after intravenous injection is about 4 hours .

Toxicological Effects

Diquat dibromide is considered moderately toxic to humans and animals. Acute exposure can lead to severe health effects:

- Case Study : A 17-year-old male ingested 200 mL of diquat solution, resulting in multiorgan failure despite aggressive treatment including hemodialysis and glucocorticoids. The patient exhibited symptoms such as nausea, vomiting, and abdominal pain, ultimately leading to death within 23.5 hours .

Clinical Manifestations

- Local mucosal injuries (sore throat, nausea)

- Liver dysfunction (ALT: 70-1222 U/L)

- Acute kidney injury (Creatinine levels: 124.0-1006.6 μmol/L)

- Neurological symptoms (seizures, coma) .

Environmental Impact

Diquat's environmental persistence varies based on its formulation and application:

- Photodegradation : Diquat shows rapid photodegradation with a half-life of approximately 31 hours under sunlight conditions .

- Soil Binding : It binds strongly to soil particles, remaining biologically inactive in agricultural soils at typical concentrations .

Efficacy Against Algal Blooms

Recent studies have demonstrated diquat's effectiveness in controlling harmful algal blooms:

| Alga Type | Diquat Dosage (mg/L) | Inhibition Rate (%) | Duration of Suppression (hrs) |

|---|---|---|---|

| Aphanizomenon flos-aquae | 0.5 | >95 | 70 |

| Microcystis aeruginosa | 0.5 | >95 | 70 |

| Copper Sulfate (CuSO4) | 1 | >95 | <64 |

Diquat exhibited higher effectiveness in suppressing Microcystis aeruginosa compared to potassium permanganate and showed prolonged suppression effects compared to CuSO4 .

Genotoxicity Studies

Genotoxicity assessments indicate mixed results for diquat:

属性

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOSQAQZMLLMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031248 | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6385-62-2 | |

| Record name | Diquat dibromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。